molecular formula C11H10N2O2 B3045724 Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- CAS No. 112633-43-9

Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]-

Cat. No. B3045724
CAS RN: 112633-43-9
M. Wt: 202.21 g/mol
InChI Key: UCIGAVSQBKWYAY-UHFFFAOYSA-N
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Description

Phenols are a class of chemical compounds consisting of a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group . Isoxazoles are a class of organic compounds that contain an isoxazole ring, a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom .


Synthesis Analysis

The synthesis of phenols and isoxazoles can be complex and varied. Phenols can be produced from benzene through the cumene process, or from toluene by hydroxylation . Isoxazoles can be synthesized through several methods, including the reaction of α-hydroxy ketones or α-acetoxyketones with hydroxylamine .


Molecular Structure Analysis

The molecular structure of phenols involves a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group . Isoxazoles have a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom .


Chemical Reactions Analysis

Phenols are reactive towards electrophilic aromatic substitution as the oxygen atom’s pi electrons donate electron density into the ring . Isoxazoles can undergo a variety of reactions, including electrophilic substitution and nucleophilic addition .


Physical And Chemical Properties Analysis

Phenols are typically white, crystalline solids that are slightly soluble in water . Isoxazoles are typically crystalline compounds as well, although their physical properties can vary widely depending on the specific substituents present in the compound .

Mechanism of Action

The mechanism of action of phenols and isoxazoles can vary widely depending on their specific structure and the context in which they are used. For example, some phenolic compounds are used for their antiseptic properties, while some isoxazole compounds are used in the manufacture of pharmaceuticals .

Safety and Hazards

Phenols can be corrosive and are toxic if ingested, inhaled, or in contact with the skin . Isoxazoles can also be hazardous, although the specific hazards can vary depending on the structure of the compound .

Future Directions

The future directions for research and development in the field of phenols and isoxazoles are vast. They are used in a wide range of applications, from the production of plastics and resins to pharmaceuticals and dyes . As our understanding of these compounds continues to grow, so too will their potential applications.

properties

IUPAC Name

2-[(5-methyl-1,2-oxazol-3-yl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-6-11(13-15-8)12-7-9-4-2-3-5-10(9)14/h2-7,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIGAVSQBKWYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N=CC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50425163
Record name Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]-

CAS RN

112633-43-9
Record name Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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